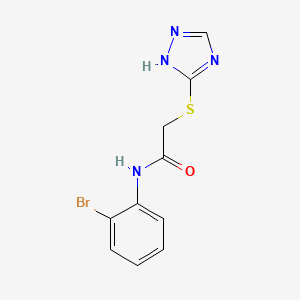![molecular formula C14H17ClN2O B5675730 7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5675730.png)
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and processes. A related synthesis involves the condensation of chloromethyl-quinolinols with chlorophenyl-thiadiazolylamine in the presence of sodium bicarbonate, leading to the formation of complex quinolinols, which can further react to form metal chelates (Patel & Singh, 2009). Another synthesis route involves heating substituted ethyl anthranilates in HMPT to produce bis(dimethylamino)quinolines (Pedersen, 1977).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified with various substituents affecting its properties. Studies on derivatives like 2,4,5-tris(dimethylamino)quinolines revealed insights into their molecular structure, protonation trends, and basicity, highlighting the significant impact of substituents on these properties (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including chelation with metals. For instance, the reaction of 5-chloromethyl-8-quinolinol with various agents can result in the formation of metal chelates, demonstrating the compound's ability to act as a ligand (Patel & Singh, 2009). The basicity and reactivity of these compounds are influenced by their molecular structure and the nature of their substituents.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal behavior, of quinoline derivatives are crucial for their practical applications. The study of a hypoxia-selective agent, 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, provided valuable information on its physical properties, including melting point, solubility, and stability under various conditions (Zamalloa et al., 1997).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, basicity, and ability to form complexes with metals, are essential for understanding their potential applications. For example, the synthesis and basicity studies of quinolino[7,8-h]quinoline derivatives show that the introduction of electron-donating functionalities increases their basicity, which is a critical aspect of their chemical behavior (Rowlands et al., 2020).
属性
IUPAC Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-8-12(15)6-5-10-13(8)16-9(2)11(14(10)18)7-17(3)4/h5-6H,7H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAADQGSVUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C(C2=O)CN(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![(3aR*,6aR*)-2-acetyl-5-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5675663.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)

![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)
![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5675716.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B5675745.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675747.png)
![4-{1-cyclohexyl-5-[(methylthio)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5675752.png)